trans N-Benzyl-4-fluorocinnamamide
Overview
Description
trans N-Benzyl-4-fluorocinnamamide: is a chemical compound with the molecular formula C₁₆H₁₄FNO and a molecular weight of 255.29 g/mol . It is a derivative of cinnamamide, where the amide nitrogen is substituted with a benzyl group and the aromatic ring is substituted with a fluorine atom at the para position. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans N-Benzyl-4-fluorocinnamamide typically involves the following steps:
Starting Materials: Benzylamine, 4-fluorocinnamic acid, and coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 4-fluorocinnamic acid is activated using DCC and DMAP, followed by the addition of benzylamine. The reaction mixture is stirred for several hours until the formation of the amide bond is complete.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques such as recrystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans N-Benzyl-4-fluorocinnamamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted cinnamamide derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans N-Benzyl-4-fluorocinnamamide is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, in antimicrobial studies, cinnamamide derivatives have been shown to interact with the cell membrane and disrupt its integrity . In anticancer research, these compounds may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
trans N-Benzylcinnamamide: Similar structure but lacks the fluorine atom.
trans N-Benzyl-4-chlorocinnamamide: Similar structure with a chlorine atom instead of fluorine.
trans N-Benzyl-4-methylcinnamamide: Similar structure with a methyl group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in trans N-Benzyl-4-fluorocinnamamide can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-15-9-6-13(7-10-15)8-11-16(19)18-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLXQGPLNCHUGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358900 | |
Record name | N-benzyl-3-(4-fluorophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612095-66-6 | |
Record name | N-benzyl-3-(4-fluorophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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